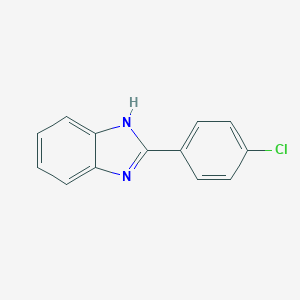

2-(4-Chlorophenyl)benzimidazole

Übersicht

Beschreibung

2-(4-Chlorophenyl)benzimidazole is a chemical compound with the linear formula C13H9ClN2 . It has been used as a reactant in the synthesis of benzylsulfanyl ((phenylbenzimidazolyl)methyl)oxadiazoles with antioxidant activity .

Molecular Structure Analysis

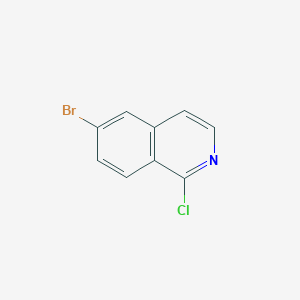

The molecular formula of 2-(4-Chlorophenyl)benzimidazole is C13H9ClN2 . The structure includes a benzimidazole core with a chlorophenyl group attached at the 2-position .Chemical Reactions Analysis

Benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, can undergo a variety of chemical reactions. For instance, they can participate in C-H functionalization and condensation reactions .Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)benzimidazole is a solid at 20 degrees Celsius . Its molecular weight is 228.68 . The melting point of a similar compound, 2-(2-Chlorophenyl)benzimidazole, is reported to be between 234-238 °C .Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Activities :

- Benzimidazole derivatives, including 2-(4-Chlorophenyl)benzimidazole, have been identified for their wide range of biological and pharmacological activities. Notably, the terahertz fingerprint spectra of these compounds were studied, showing significant differences even with minor changes in molecular configuration (Song et al., 2018).

Corrosion Inhibition :

- These derivatives have been explored for their corrosion inhibition potential. For instance, their application as inhibitors for carbon steel in acidic environments has been studied, showing promising results (Rouifi et al., 2020).

Antimicrobial and Anticancer Agents :

- Various derivatives of 2-(4-Chlorophenyl)benzimidazole have shown potent antibacterial and anticancer properties. Some compounds displayed significant activities against MSSA, MRSA, Escherichia coli, and Streptococcus faecalis, as well as various cancer cell lines (Pham et al., 2022).

Agricultural Applications :

- In agriculture, benzimidazole derivatives like 2-(4-Chlorophenyl)benzimidazole are used in formulations for the prevention and control of fungal diseases. Their encapsulation in nanoparticles has been studied to improve their release profiles and reduce toxicity (Campos et al., 2015).

DNA Interaction and Antiviral Activities :

- Benzimidazole derivatives have been evaluated for their DNA-binding properties and potential antiviral activities. Some compounds exhibited high binding affinity to DNA and showed activity against viruses like Tobacco mosaic viruses and Sunhemp rosette viruses (Tewari & Mishra, 2006).

Material Science and Spectroscopy :

- The compound's unique spectroscopic properties have been investigated, showing their potential in material science applications (Song et al., 2018).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Zukünftige Richtungen

Research on benzimidazoles, including 2-(4-Chlorophenyl)benzimidazole, is ongoing due to their wide variety of biological and pharmacological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXUJRTVWRYYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353951 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)benzimidazole | |

CAS RN |

1019-85-8 | |

| Record name | 2-(4-Chlorophenyl)benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)